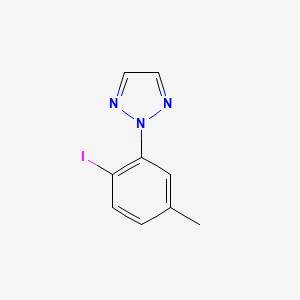
2,4-Dimethoxy-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-6-methylphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its phenolic, medicinal odor and is found in various natural sources, including smoked foods and certain plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-methylphenol typically involves the reaction of methylphenol (cresol) with methanol in the presence of a base. The process can be summarized as follows:
Starting Materials: Methylphenol (cresol), methanol, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the desired product.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to mix and heat the starting materials.
Continuous Monitoring: Monitoring the reaction conditions to ensure optimal yield and purity.
Automated Purification: Employing automated systems for distillation and recrystallization to achieve high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Hydroquinones and related reduced compounds.
Substitution Products: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2,4-Dimethoxy-6-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-6-methylphenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting biochemical pathways.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Signal Transduction: Modulates signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
2,6-Dimethoxy-4-methylphenol:
4-Allyl-2,6-dimethoxyphenol:
3,5-Dimethoxy-4-hydroxytoluene: Another related compound with similar functional groups
Uniqueness: 2,4-Dimethoxy-6-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
53887-78-8 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2,4-dimethoxy-6-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5,10H,1-3H3 |
Clé InChI |
KJRBBVPGJVQGSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)










![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)


